molecular formula C26H23FN4OS B389064 13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B389064
M. Wt: 458.6g/mol
InChI Key: UANIKLCMRUTTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound that features a unique fusion of multiple ring systems, including a thieno, pyrimido, and quinoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route involves the condensation of a thiophene derivative with a suitable amine and a carbonyl compound under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Similar compounds to 8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile include other heterocyclic compounds with fused ring systems, such as:

  • Thieno[2,3-b]pyridines
  • Thieno[3,2-d]pyrimidines
  • Indole derivatives

These compounds share some structural similarities but differ in their specific ring systems and functional groups, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C26H23FN4OS

Molecular Weight

458.6g/mol

IUPAC Name

13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C26H23FN4OS/c27-15-11-9-14(10-12-15)21-17(13-28)25-30-24(29)22-16-5-2-1-3-8-20(16)33-26(22)31(25)18-6-4-7-19(32)23(18)21/h9-12,21H,1-8H2,(H2,29,30)

InChI Key

UANIKLCMRUTTNY-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=C(C=C6)F)C#N)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=C(C=C6)F)C#N)N

Origin of Product

United States

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